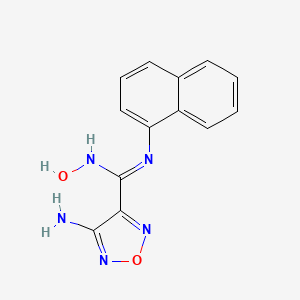![molecular formula C18H13N3O6 B5999035 4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B5999035.png)
4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid typically involves multiple steps. One common route includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent carboxylation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitrophenyl group may also participate in redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid
- 4-hydroxy-2-quinolones
- 2-hydroxy-5-nitrophenylacetic acid
Uniqueness
4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and nitrophenyl group make it particularly interesting for medicinal chemistry applications, differentiating it from other similar compounds.
Eigenschaften
IUPAC Name |
4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-10-15(9-12-8-14(21(26)27)6-7-16(12)22)17(23)20(19-10)13-4-2-11(3-5-13)18(24)25/h2-9,22H,1H3,(H,24,25)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLGHTGJAREYND-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-{[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}leucinate](/img/structure/B5998965.png)


![4-[(1-ethyl-4-piperidinyl)amino]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B5998987.png)
![4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5998999.png)
![1-[(E)-2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-2-nitroguanidine](/img/structure/B5999011.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5999013.png)
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5999015.png)
![2-allyl-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5999018.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B5999019.png)
![N-{2-[2-(1H-1,2,4-triazol-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5999037.png)
![N-(3-fluorophenyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B5999045.png)
![2-[(8-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5999049.png)
